4-Piperidone
Overview
Description
4-Piperidone is a useful research compound. Its molecular formula is C5H9NO and its molecular weight is 99.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Piperidin-4-one, also known as 4-Piperidone or 4-Piperidinone, is an organic compound that plays a significant role in the pharmaceutical industry . It is a key intermediate in the synthesis of various pharmaceutical drugs .
Mode of Action
It is known that piperidine derivatives can interact with various biological targets, leading to a wide range of effects . For instance, some piperidine derivatives have been reported to inhibit fungal ergosterol biosynthesis, which is crucial for maintaining the permeability and fluidity of fungal cell membranes .
Biochemical Pathways
Piperidin-4-one and its derivatives can affect various biochemical pathways. For example, some piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers, both in vitro and in vivo . These effects could be attributed to the compound’s interaction with multiple biochemical pathways involved in cell proliferation and metastasis.
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of Piperidin-4-one’s action depend on the specific targets and pathways it interacts with. For instance, piperidine derivatives have been reported to possess various pharmacological activities, including anticancer and anti-HIV activities . These effects are likely the result of the compound’s interaction with specific molecular targets and biochemical pathways.
Action Environment
The action, efficacy, and stability of Piperidin-4-one can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and its interactions with its targets
Biochemical Analysis
Biochemical Properties
4-Piperidone plays a significant role in biochemical reactions, particularly in the synthesis of alkaloids and other complex organic molecules . It interacts with various enzymes and proteins, facilitating the formation of intermediate compounds that are crucial in the synthesis of pharmaceuticals. For instance, this compound is involved in the synthesis of fentanyl, a potent opioid analgesic . The interactions between this compound and enzymes such as cytochrome P450 are essential for its metabolic processing .
Cellular Effects
This compound exhibits notable effects on various cell types and cellular processes. It has been observed to induce apoptosis and antiproliferative effects on human cancer cell lines, including prostate and lymphoma cancer cells . The compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound induces reactive oxygen species accumulation, mitochondrial depolarization, and activation of caspase-3/7, leading to cell death via the intrinsic apoptotic pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to specific enzymes, such as cytochrome P450, facilitating its metabolic processing . The compound’s ability to induce apoptosis in cancer cells is attributed to its role as a proteasome inhibitor, increasing the levels of poly-ubiquitinated proteins and causing cell cycle alterations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also exhibit biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained antiproliferative effects on cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing tumor growth and inducing apoptosis in cancer cells . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes ring contraction and other transformations, leading to the formation of various metabolites. These metabolic processes are essential for the compound’s pharmacokinetics and pharmacodynamics, influencing its therapeutic efficacy and safety profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its biological activity. The transport mechanisms ensure that this compound reaches its target sites, facilitating its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects at the desired sites within the cell, enhancing its therapeutic potential .
Properties
IUPAC Name |
piperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c7-5-1-3-6-4-2-5/h6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJHQPZVIGNGMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194488 | |
Record name | 4-Piperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50194488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41661-47-6 | |
Record name | 4-Piperidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41661-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041661476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Piperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50194488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-piperidone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.420 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-PIPERIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15WP1EA7UH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-piperidone?
A1: The molecular formula of this compound is C5H9NO, and its molecular weight is 99.13 g/mol.
Q2: How can I synthesize this compound?
A2: this compound can be synthesized through various methods, including:
- Mannich Reaction: Condensation of ethyl methyl ketone, ammonium acetate, and appropriate aldehydes. [, , ]
- Dieckmann Condensation: Reaction of methyl acrylate with suitable amines, followed by cyclization and decarboxylation. [, , ]
- Oxidation: Oxidation of 2,2,6,6-tetramethyl-4-piperidone with [I,I-bis(acetoxy)iodo]benzene in a methanolic potassium hydroxide solution. []
Q3: What spectroscopic techniques are used to characterize this compound derivatives?
A: Researchers commonly employ techniques like IR, 1H-NMR, 13C-NMR, and mass spectrometry to confirm the structures of newly synthesized this compound derivatives. [, , , , , ]
Q4: Can the stereochemistry of this compound derivatives be controlled during synthesis?
A: Yes, stereoselective synthesis of this compound derivatives is possible. For example, using S-α-phenylethylamine in a double aza-Michael reaction with divinyl ketone followed by oxidation-cyclization can yield separable diastereomeric this compound products with defined stereochemistry at the 2-position. []
Q5: How does the substitution at the nitrogen atom of this compound influence its reactivity?
A: N-substitution in this compound plays a significant role in its reactivity. For instance, alkylation of 3,5-bis(arylidene)-4-piperidone leads to the formation of quaternary salts. In contrast, condensation of N-alkyl-4-piperidones with substituted benzaldehydes results in N-alkylated 3,5-bis(arylidene)-4-piperidone derivatives. []
Q6: How do this compound derivatives behave under dehydrogenation conditions?
A: The behavior of 1,3-dioxolanes of N-substituted 4-piperidones during dehydrogenation with mercury-edta varies depending on the N-substituent. Simple aliphatic groups lead to dehydrogenated and hydrolyzed products (enaminones). In contrast, ortho-substituted aromatic N-substituents can yield diverse oxidation products, sometimes retaining the ketal structure. []
Q7: What is the role of O2 in the α,β-dehydrogenation of 1-methyl-4-piperidone catalyzed by Au/OMS-2?
A: O2 plays a crucial role in activating the Au clusters. An O2 molecule adsorbed on the negatively charged Au cluster, induced by charge transfer from OMS-2, becomes activated enough to abstract the Hα atom from 1-methyl-4-piperidone, leading to α,β-dehydrogenation. []
Q8: What are the potential therapeutic applications of this compound derivatives?
A8: this compound derivatives, particularly 3,5-bis(arylidene)-4-piperidones (BAPs), exhibit a range of promising biological activities:
- Antitumor Activity: BAPs have shown cytotoxic activity against various cancer cell lines, including leukemia, breast cancer, and liver cancer. [, , , , , , , ]
- Anti-inflammatory Activity: BAPs can inhibit the production of pro-inflammatory cytokines like IL-6 and TNF-α, indicating potential for treating inflammatory conditions. []
- Antibacterial Activity: Some this compound derivatives, particularly those with halogen or nitro substituents, have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. [, , ]
- Antifungal Activity: Certain this compound oxime derivatives exhibited significant antifungal activity against Aspergillus niger and Candida albicans. []
- Analgesic Activity: Several thiazole derivatives of this compound showed promising analgesic properties in in vivo studies. []
- Local Anesthetic Activity: Certain 2,6-diaryl-3-methyl-4-piperidone derivatives demonstrated local anesthetic activity. []
Q9: How does the structure of 3,5-bis(arylidene)-4-piperidones influence their cytotoxicity?
A9: The nature and position of substituents on the aromatic rings significantly impact the cytotoxicity of 3,5-bis(arylidene)-4-piperidones. Generally:
- Electron-withdrawing groups enhance cytotoxicity. [, ]
- Halogen substituents tend to increase cytotoxicity. [, ]
- Introduction of a cyclopropyl group at the 4-N position can enhance cytotoxicity. []
- The presence of hydroxyl groups, particularly in a 3,4,5-trihydroxyphenyl configuration, can significantly enhance cytotoxicity. []
Q10: How do 3,5-bis(arylidene)-4-piperidone derivatives exert their antitumor effects?
A10: While the exact mechanisms are still under investigation, research suggests these compounds may act by:
- Inducing apoptosis: This has been observed in cancer cells treated with certain hydroxyl-substituted BAPs. []
- Interacting with specific proteins: Molecular docking studies suggest that some BAPs can bind to proteins like Bcl-2, potentially interfering with their function and promoting apoptosis. []
Q11: How is computational chemistry used to study this compound derivatives?
A11: Computational methods, particularly DFT calculations, are utilized to:
- Investigate reaction mechanisms: For instance, DFT calculations elucidated the mechanism of α,β-dehydrogenation of 1-methyl-4-piperidone on Au/OMS-2 catalysts. []
- Explore structure-activity relationships: DFT calculations helped analyze the electronic properties and reactivity of N-substituted-4-piperidones. []
- Predict molecular properties: DFT calculations can be used to estimate various molecular properties, such as oxidation potentials and bond dissociation energies (BDEs). []
Q12: What is the impact of N-substitution on the electrochemical behavior of this compound curcumin analogs?
A: N-substitution with methyl or benzyl groups, alongside varying substituents on the aromatic rings, influences the electrochemical behavior of this compound curcumin analogs. These compounds undergo a two-electron irreversible oxidation, with the exact potential depending on the substituents. DFT calculations can effectively predict the oxidation potentials. []
Q13: How do substituents on the aromatic rings affect the electron affinity of N-substituted-4-piperidones?
A: Electron-donating and electron-withdrawing substituents on the aromatic rings can alter the electron affinity of N-substituted-4-piperidones, as demonstrated by calculated adiabatic and vertical electron affinities (AEA and VEA). []
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